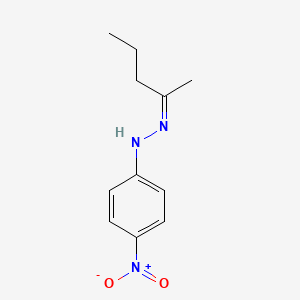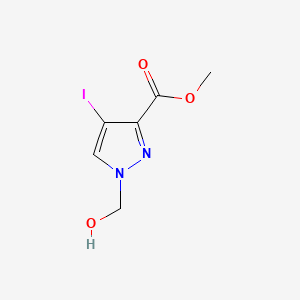
(2Z)-1-(4-nitrophenyl)-2-(pentan-2-ylidene)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentanone 2-(4-nitrophenyl)hydrazone is an organic compound with the molecular formula C11H14N4O4 and a molecular weight of 266.2533 . This compound is a derivative of 2-pentanone, where the hydrazone group is substituted with a 4-nitrophenyl group. It is commonly used in various chemical reactions and research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-pentanone 2-(4-nitrophenyl)hydrazone typically involves the reaction of 2-pentanone with 4-nitrophenylhydrazine. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial production methods for hydrazones, including 2-pentanone 2-(4-nitrophenyl)hydrazone, often involve solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The mechanochemical approach is generally preferred for its efficiency and simplicity .
Analyse Des Réactions Chimiques
2-Pentanone 2-(4-nitrophenyl)hydrazone undergoes various chemical reactions, including nucleophilic addition, oxidation, and reduction. Common reagents used in these reactions include hydrazine, potassium hydroxide, and various organic solvents .
Nucleophilic Addition: The compound can undergo nucleophilic addition reactions with hydrazine to form hydrazone derivatives.
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Wolff-Kishner reduction converts the hydrazone to an alkane by removing the carbonyl oxygen as water .
Applications De Recherche Scientifique
2-Pentanone 2-(4-nitrophenyl)hydrazone has a wide range of scientific research applications:
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-pentanone 2-(4-nitrophenyl)hydrazone involves nucleophilic addition-elimination reactions. The compound first adds across the carbon-oxygen double bond, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of the hydrazone . The hydrazone can further undergo reactions such as the Wolff-Kishner reduction, where it is converted to an alkane by the loss of nitrogen gas and protonation .
Comparaison Avec Des Composés Similaires
2-Pentanone 2-(4-nitrophenyl)hydrazone can be compared with other similar hydrazone compounds, such as:
2-Pentanone 2,4-dinitrophenylhydrazone: This compound has two nitro groups on the phenyl ring, making it more reactive in certain chemical reactions.
Benzaldehyde 4-nitrophenylhydrazone: This compound has a benzaldehyde group instead of a pentanone group, which affects its reactivity and applications.
Acetone 4-nitrophenylhydrazone: This compound has an acetone group, making it more volatile and less stable compared to 2-pentanone 2-(4-nitrophenyl)hydrazone.
The uniqueness of 2-pentanone 2-(4-nitrophenyl)hydrazone lies in its specific structure, which provides a balance between stability and reactivity, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C11H15N3O2 |
|---|---|
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
4-nitro-N-[(Z)-pentan-2-ylideneamino]aniline |
InChI |
InChI=1S/C11H15N3O2/c1-3-4-9(2)12-13-10-5-7-11(8-6-10)14(15)16/h5-8,13H,3-4H2,1-2H3/b12-9- |
Clé InChI |
SVHKFVVSPMRRIG-XFXZXTDPSA-N |
SMILES isomérique |
CCC/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C |
SMILES canonique |
CCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N'-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B10901039.png)
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B10901041.png)
![Methyl 2-[(methoxycarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10901047.png)
![6-Ethyl-2-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B10901055.png)
![2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B10901056.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B10901057.png)
![tert-butyl 2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10901067.png)
![2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide](/img/structure/B10901083.png)
![N'~1~-[(Z)-1-(1-Adamantyl)ethylidene]-3,4,5-trihydroxybenzohydrazide](/img/structure/B10901091.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B10901103.png)
![2,4-dichloro-N'-[(E)-(5-chlorothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B10901110.png)

![4-(3-{[N'-(1,3-benzodioxol-5-yl)-N-ethylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B10901119.png)
![2-(3-Bromoanilino)-N'~1~-[(Z)-1-(5-nitro-2-furyl)methylidene]acetohydrazide](/img/structure/B10901126.png)
